molecular formula C30H18 B14747432 Benzo(p)hexaphene CAS No. 222-81-1

Benzo(p)hexaphene

Katalognummer: B14747432
CAS-Nummer: 222-81-1
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: YACDAOUEFLHFNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo(p)hexaphene is a polycyclic aromatic hydrocarbon with the molecular formula C30H18 and a molecular weight of 378.4639 g/mol . It is a complex organic compound consisting of multiple fused benzene rings, making it a significant subject of study in organic chemistry and environmental science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(p)hexaphene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors where the precursors are subjected to high temperatures and pressures. The process is optimized to ensure maximum yield and purity of the compound. The use of advanced purification techniques, such as chromatography, is essential to isolate this compound from other by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Benzo(p)hexaphene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxygenated, hydrogenated, and substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Benzo(p)hexaphene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Benzo(p)hexaphene involves its interaction with molecular targets, such as enzymes and receptors. It can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress, DNA damage, and modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzo(p)hexaphene is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its high molecular weight and complex polycyclic structure make it a valuable compound for studying the behavior of large aromatic systems.

Eigenschaften

CAS-Nummer

222-81-1

Molekularformel

C30H18

Molekulargewicht

378.5 g/mol

IUPAC-Name

heptacyclo[16.12.0.03,16.04,13.06,11.020,29.022,27]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene

InChI

InChI=1S/C30H18/c1-2-7-21-13-26-16-28-18-30-24(14-27(28)15-25(26)12-20(21)6-1)10-9-23-11-19-5-3-4-8-22(19)17-29(23)30/h1-18H

InChI-Schlüssel

YACDAOUEFLHFNV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC5=CC6=CC7=CC=CC=C7C=C6C=C5C=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.